molecular formula C16H10N2O B12572868 2-Phenyl[1,3]oxazolo[4,5-b]quinoline CAS No. 634202-58-7

2-Phenyl[1,3]oxazolo[4,5-b]quinoline

Cat. No.: B12572868
CAS No.: 634202-58-7
M. Wt: 246.26 g/mol
InChI Key: ZSGMMDLDOHQWEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenyl[1,3]oxazolo[4,5-b]quinoline is a heterocyclic compound that features a fused ring system combining oxazole and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl[1,3]oxazolo[4,5-b]quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohols with secondary alcohols through a visible-light-mediated oxidative cyclization . Another approach involves the cyclization of N-propargylamides using a metal-free process .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl[1,3]oxazolo[4,5-b]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the oxazole ring, leading to different structural analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or oxazole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinoline and oxazole derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

2-Phenyl[1,3]oxazolo[4,5-b]quinoline has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Phenyl[1,3]oxazolo[4,5-b]quinoline is unique due to its fused ring system, which imparts distinct chemical and biological properties

Biological Activity

2-Phenyl[1,3]oxazolo[4,5-b]quinoline is a compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its unique oxazole and quinoline structures, which contribute to its biological activity. The presence of the phenyl group enhances its interaction with biological targets, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit the growth of various cancer cell lines. In a comparative study, one derivative showed an IC50 value of 29.77 μg/mL against Caco-2 cells, indicating potent cytotoxicity compared to the standard drug doxorubicin .

Table 1: Cytotoxicity Data of Selected Derivatives

CompoundCell LineIC50 (μg/mL)Reference
This compound Derivative 1A54940.54
This compound Derivative 2Caco-229.77
DoxorubicinCaco-2-Standard

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. In a study comparing its antibacterial activity with standard antibiotics, it was noted that certain derivatives inhibited bacterial growth significantly more than ciprofloxacin .

Table 2: Antibacterial Activity Comparison

CompoundBacterial StrainZone of Inhibition (mm)Reference
This compound Derivative AS. aureus22
CiprofloxacinS. aureus18Standard

Antioxidant Activity

Antioxidant assays have revealed that derivatives of this compound demonstrate substantial free radical scavenging activity. One derivative exhibited an IC50 value of 18.33 μg/mL against DPPH radicals, indicating strong antioxidant potential .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in cancer cell proliferation and survival.
  • Interaction with DNA : The compound may intercalate into DNA or inhibit topoisomerases, disrupting DNA replication in cancer cells.
  • Antioxidant Mechanism : The ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

  • Anticancer Studies : A series of derivatives were synthesized and tested for their efficacy against various cancer cell lines. The results indicated that modifications at specific positions on the oxazole ring significantly enhanced anticancer activity .
  • Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives exhibited superior antibacterial properties compared to established antibiotics like chloramphenicol .
  • Toxicological Assessments : Toxicity studies on zebrafish embryos showed that some derivatives had low toxicity profiles while maintaining their biological activity .

Properties

CAS No.

634202-58-7

Molecular Formula

C16H10N2O

Molecular Weight

246.26 g/mol

IUPAC Name

2-phenyl-[1,3]oxazolo[4,5-b]quinoline

InChI

InChI=1S/C16H10N2O/c1-2-6-11(7-3-1)16-18-15-14(19-16)10-12-8-4-5-9-13(12)17-15/h1-10H

InChI Key

ZSGMMDLDOHQWEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC4=CC=CC=C4C=C3O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.